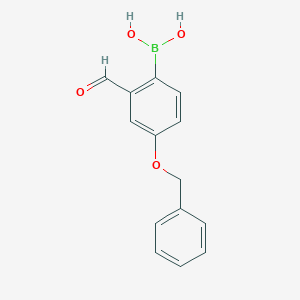
4-Benzyloxy-2-formylphenylboronic acid
Overview
Description
4-Benzyloxy-2-formylphenylboronic acid is a chemical compound with the molecular formula C14H13BO4 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 4 oxygen atoms, giving it a molecular weight of 256.06 g/mol .Chemical Reactions Analysis
This compound may participate in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius and should be stored under inert gas . It has a molecular weight of 256.06 g/mol .Scientific Research Applications
Bioorthogonal Coupling Reactions
4-Benzyloxy-2-formylphenylboronic acid is instrumental in bioorthogonal coupling reactions. Dilek et al. (2015) found that combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solutions leads to a stable boron-nitrogen heterocycle. This reaction is significant for protein conjugation and is compatible with physiological conditions, providing a platform for further bioconjugation studies (Ozlem Dilek, Zhen Lei, Kamalika Mukherjee, & S. Bane, 2015).
Synthesis of Benzoxaboroles
The reactivity of 2-formylphenylboronic acid with secondary amines has been explored by Adamczyk-Woźniak et al. (2010). They demonstrated the formation of 3-amino-substituted benzoxaboroles, which vary depending on the structure of the amines. This synthesis is crucial in the creation of benzoxaboroles with potential applications in various fields, including materials science and pharmacology (Agnieszka Adamczyk-Woźniak, Izabela D. Madura, A. Velders, & A. Sporzyński, 2010).
Antimicrobial Activity
A significant aspect of this compound is its potential in antimicrobial applications. Adamczyk-Woźniak et al. (2020) synthesized and characterized 5-Trifluoromethyl-2-formylphenylboronic acid, revealing its promising antimicrobial properties. The compound showed moderate action against Candida albicans and higher activity against Aspergillus niger and bacteria like Escherichia coli and Bacillus cereus (Agnieszka Adamczyk-Woźniak, Jan T. Gozdalik, D. Wieczorek, Izabela D. Madura, E. Kaczorowska, E. Brzezińska, A. Sporzyński, & J. Lipok, 2020).
Anticancer Potential
The potential of this compound in experimental oncology is noteworthy. Psurski et al. (2018) evaluated the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, finding several to be highly active against cancer cell lines. These compounds were shown to induce cell cycle arrest and apoptosis in A2780 ovarian cancer cells, marking them as promising candidates for further research in cancer therapy (Mateusz Psurski, A. Łupicka-Słowik, Agnieszka Adamczyk-Woźniak, J. Wietrzyk, & A. Sporzyński, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Benzyloxy-2-formylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic chemistry .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This reaction is facilitated by the relatively stable and readily prepared nature of the organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key step in many synthetic pathways. It allows for the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction can vary widely depending on the specific reactants and conditions used.
Pharmacokinetics
It’s known that the compound is typically stored under inert gas at 2-8°c .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability . The reaction conditions, such as temperature, solvent, and the presence of a catalyst, can also significantly affect the compound’s action in the Suzuki–Miyaura cross-coupling reaction .
Properties
IUPAC Name |
(2-formyl-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-9-12-8-13(6-7-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARNEIDTRHXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396973 | |
| Record name | [4-(Benzyloxy)-2-formylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139962-97-3 | |
| Record name | [4-(Benzyloxy)-2-formylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B111767.png)
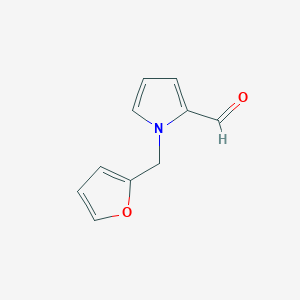
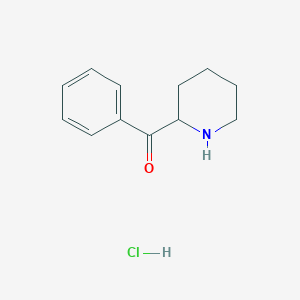


![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)
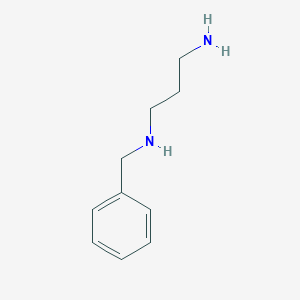
![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)
![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)
![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)
![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)
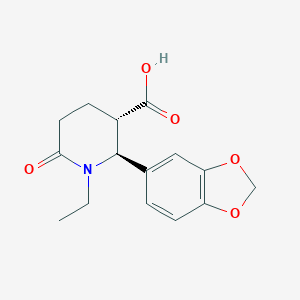
![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)
